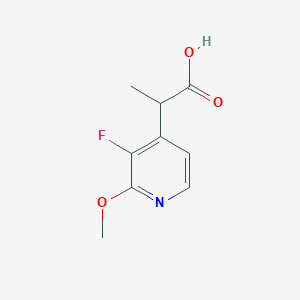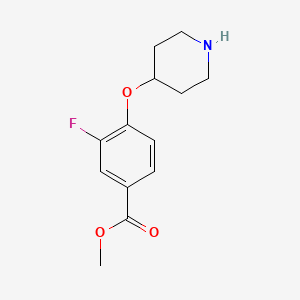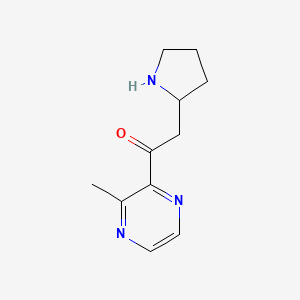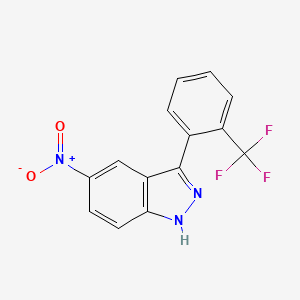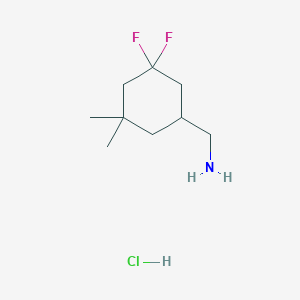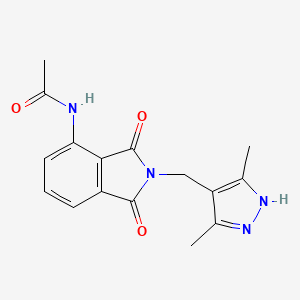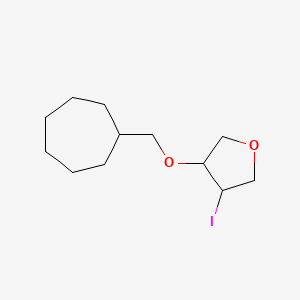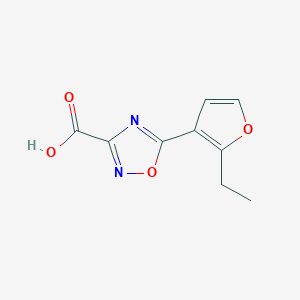
2-Bromo-4-(difluoromethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(difluoromethyl)pyridin-3-ol: is a chemical compound with the molecular formula C6H4BrF2NO . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)pyridin-3-ol typically involves the bromination of 4-(difluoromethyl)pyridin-3-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps are as follows:
Starting Material: 4-(difluoromethyl)pyridin-3-ol.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-25°C to control the rate of bromination and prevent over-bromination.
Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Use of large reactors to handle bulk quantities of starting materials and reagents.
Continuous Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and concentration to ensure consistent product quality.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity product suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The difluoromethyl group can be reduced to form methyl or ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or pyridinium chlorochromate (PCC).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation Reactions: Formation of pyridine ketones or aldehydes.
Reduction Reactions: Formation of pyridine derivatives with reduced fluorine content.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(difluoromethyl)pyridin-3-ol has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and pesticides.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(difluoromethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel conductance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylpyridin-3-ol: Similar structure but with a methyl group instead of a difluoromethyl group.
2-Bromo-4-chloromethylpyridin-3-ol: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
2-Bromo-4-(trifluoromethyl)pyridin-3-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-Bromo-4-(difluoromethyl)pyridin-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H4BrF2NO |
|---|---|
Molekulargewicht |
224.00 g/mol |
IUPAC-Name |
2-bromo-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-4(11)3(6(8)9)1-2-10-5/h1-2,6,11H |
InChI-Schlüssel |
BZYBQIXUMHMEIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
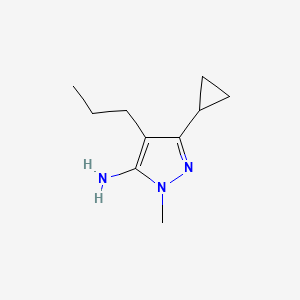
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
